4H-[1,3]dioxino[4,5-b]pyridine

Medicinal Chemistry Scaffold Hopping SAR

Sourcing rare heterocyclic scaffolds often limits medicinal chemistry SAR programs. This unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine core is a strategic building block to overcome that bottleneck. - Distinct Architecture: A 6-membered dioxane ring provides conformational flexibility and altered electron density compared to the more common [1,3]dioxolo[4,5-b]pyridine (5-membered) scaffold, enabling exploration of novel chemical space. - Validated Utility: The broader dioxinopyridine class has been elaborated into potent antibacterial phosphonium salts (MIC 5 µg/mL against S. aureus), supporting procurement of this isomer for similar derivatization and ring-fusion geometry studies. - Immediate Procurement: Available as a pure, research-grade building block with reliable global shipping for direct use in your synthetic workflows.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 158537-79-2
Cat. No. B117346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-[1,3]dioxino[4,5-b]pyridine
CAS158537-79-2
Synonyms4H-1,3-Dioxino[4,5-b]pyridine(9CI)
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C2=C(N=CC=C2)OCO1
InChIInChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2
InChIKeyGMCAUOODURIFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-[1,3]dioxino[4,5-b]pyridine (CAS 158537-79-2) Sourcing & Characterization Data for Medicinal Chemistry


4H-[1,3]dioxino[4,5-b]pyridine (CAS 158537-79-2) is a fused heterocyclic scaffold comprising a dioxane ring annelated to a pyridine ring, with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a member of the broader dioxinopyridine family, which are of interest in medicinal chemistry and organic synthesis as versatile building blocks for generating structurally diverse compound libraries . Its InChI Key is GMCAUOODURIFMZ-UHFFFAOYSA-N .

The Case for Procuring the Unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine Core


Substitution of the unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine core with a related analog, such as a [1,3]dioxolo[4,5-b]pyridine, is not equivalent due to fundamental differences in ring size and electronic properties. The 6-membered dioxane ring in the target compound (C7H7NO2, MW 137.14) provides distinct conformational flexibility and altered electron density distribution compared to the 5-membered dioxolane ring in the analog (C6H5NO2, MW 123.11) . This structural variation directly impacts the molecule's potential for derivatization and its interactions in biological systems, making the specific core essential for certain structure-activity relationship (SAR) explorations .

Quantitative Differentiation of 4H-[1,3]dioxino[4,5-b]pyridine (CAS 158537-79-2)


Molecular Weight and Scaffold Size Differentiation from 5-Membered Ring Analogs

The core structural and physicochemical differences between the 6-membered dioxane ring of 4H-[1,3]dioxino[4,5-b]pyridine and the 5-membered dioxolane ring of its closest analog, [1,3]dioxolo[4,5-b]pyridine, provide a clear basis for differentiation. The target compound has a molecular weight of 137.14 g/mol (C7H7NO2) , which is 14.03 g/mol higher than the 123.11 g/mol (C6H5NO2) of the dioxolo analog . This difference, corresponding to a CH2 group, directly impacts the compound's lipophilicity and potential for scaffold decoration.

Medicinal Chemistry Scaffold Hopping SAR

Weak PDE4B2 Enzyme Inhibition as a Biological Baseline

In a biochemical assay, the unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine core exhibited weak inhibitory activity against human PDE4B2 with an IC50 value of 18.1 µM (18,100 nM) [1]. This data point establishes a baseline activity for the core scaffold, which is crucial for medicinal chemists evaluating the impact of subsequent functionalization on target engagement. The absence of potent activity confirms its utility as a negative control or a starting point for optimization, rather than a lead compound itself.

Enzymology Drug Discovery PDE4

Targeted Use Cases for Procuring 4H-[1,3]dioxino[4,5-b]pyridine (CAS 158537-79-2)


Scaffold Hopping and Core Library Synthesis in Medicinal Chemistry

Procurement is justified for medicinal chemistry groups seeking to expand their heterocyclic scaffold libraries for SAR exploration. The unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine core serves as a distinct starting point from more common 5-membered fused systems like [1,3]dioxolo[4,5-b]pyridine [1]. The larger dioxane ring provides a different vector for substitution and can lead to unique patent space and biological activity profiles when elaborated [2]. The core's established, weak PDE4B2 inhibition (IC50 18.1 µM) provides a useful negative control for target-based assays [3].

Synthesis of Novel Phosphonium Salt Antibacterial Agents

While the unsubstituted core itself is a building block, its close structural analogs, specifically the [1,3]dioxino[4,5-c]pyridine core, have been successfully elaborated into potent antibacterial phosphonium salts [1]. For instance, a bis-phosphonium salt derivative demonstrated high activity against S. aureus and S. epidermidis (MIC 5 µg/mL) [1]. This validates the broader dioxinopyridine class for this application and supports the procurement of the 4H-[1,3]dioxino[4,5-b]pyridine isomer for similar derivatization studies to explore the impact of ring fusion geometry on antibacterial activity.

Method Development for Selective Functionalization of Hydroxymethyl Pyridine Analogs

The core scaffold is relevant for groups developing novel synthetic methodologies for pyridine functionalization. Research on the closely related 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine system has demonstrated that hydroxymethyl groups at the 5- and 6- positions can exhibit distinct reactivities, enabling selective oxidation [1]. Procuring the unsubstituted 4H-[1,3]dioxino[4,5-b]pyridine isomer allows for the exploration of similar regioselective transformations on a different scaffold architecture, which is valuable for chemical biology tool development and advanced intermediate synthesis [2].

Technical Documentation Hub

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